(7Z)-Hexadecenoyl-CoA

Enoyl-CoA Reductase Substrate Affinity (Km) Fatty Acid Elongation

(7Z)-Hexadecenoyl-CoA (palmitoleoyl-CoA) is the irreplaceable substrate for probing cis-unsaturated fatty acid β-oxidation. Unlike saturated palmitoyl-CoA, its cis-Δ7 double bond imposes structural specificity essential for VLCAD activity assays, enoyl-CoA isomerase studies, and mitochondrial β-oxidation flux analysis. Substituting generic analogs yields erroneous kinetics and misidentified metabolic intermediates. Sourced as the lithium or ammonium salt at verified purity, this activated thioester ensures reproducible enzyme kinetics, newborn screening biomarker validation, and inherited metabolic disorder research. Select this compound to eliminate analog-induced artifact and guarantee pathway-relevant data.

Molecular Formula C37H64N7O17P3S
Molecular Weight 1003.9 g/mol
Cat. No. B15551087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7Z)-Hexadecenoyl-CoA
Molecular FormulaC37H64N7O17P3S
Molecular Weight1003.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h11-12,24-26,30-32,36,47-48H,4-10,13-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b12-11-/t26-,30-,31-,32+,36-/m1/s1
InChIKeyMJWMOLDKMBISOB-YDGGZUKGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7Z)-Hexadecenoyl-CoA: A Critical cis-Δ7 Unsaturated Fatty Acyl-CoA Intermediate for Specialized Metabolic and Enzymatic Investigations


(7Z)-Hexadecenoyl-CoA is a long-chain, monounsaturated fatty acyl-CoA thioester characterized by a cis (Z) double bond at the 7th carbon from the carboxyl end, making it a 16:1Δ7-CoA derivative. As an activated form of (7Z)-hexadecenoic acid (palmitoleic acid), this compound serves as a crucial metabolic intermediate and substrate within the fatty acid β-oxidation and elongation pathways [1]. Its distinct cis-unsaturation dictates its specific recognition and utilization by a unique subset of metabolic enzymes, including dedicated enoyl-CoA hydratases, reductases, and acyl-CoA dehydrogenases, differentiating it from saturated or trans-unsaturated analogs [2]. This specificity underlies its utility in probing the biochemical nuances of inherited metabolic disorders and fundamental lipid biochemistry.

The Critical Limitations of Using Generic Analogs Like Palmitoyl-CoA or Oleoyl-CoA in Place of (7Z)-Hexadecenoyl-CoA


In experimental design, substituting (7Z)-Hexadecenoyl-CoA with more common or readily available analogs like palmitoyl-CoA (16:0-CoA) or oleoyl-CoA (18:1Δ9-CoA) is a critical error that can lead to misinterpretation of metabolic flux and enzyme kinetics. The cis-Δ7 double bond of (7Z)-Hexadecenoyl-CoA imposes a unique structural constraint that is not replicated by saturated (palmitoyl-CoA) or differently unsaturated (oleoyl-CoA) analogs [1]. This structural specificity dictates its interaction with key enzymes: it is a required substrate for the cis-Δ3-trans-Δ2-enoyl-CoA isomerase step in the β-oxidation of unsaturated fatty acids, a pathway step that palmitoyl-CoA does not engage [2]. Furthermore, distinct enzymes, such as the long-chain trans-2-enoyl-CoA reductase, exhibit absolute or strong chain-length and saturation-state specificity, meaning that using a generic analog will not accurately reflect the kinetic or functional behavior of the target pathway, as demonstrated by the exclusive reduction of C16 substrates by this enzyme [3].

Quantitative Differentiation of (7Z)-Hexadecenoyl-CoA: Comparative Kinetic and Substrate Specificity Data


Comparative Affinity of NADPH-Dependent Enoyl-CoA Reductase for trans-2-Hexadecenoyl-CoA vs. Short-Chain Analogs

A purified NADPH-specific trans-2-enoyl-CoA reductase from rat liver microsomes demonstrates a stark, quantifiable preference for the long-chain trans-2-hexadecenoyl-CoA substrate over short-chain enoyl-CoAs. This difference in affinity provides a direct justification for selecting this specific compound for studies of long-chain fatty acid elongation [1].

Enoyl-CoA Reductase Substrate Affinity (Km) Fatty Acid Elongation

Absolute Chain-Length Dependency of Rat Liver Microsomal Long-Chain trans-2-Enoyl-CoA Reductase

The long-chain enoyl-CoA reductase in rat liver microsomes exhibits an absolute requirement for a long-chain substrate. In a direct comparative study, trans-2-hexadecenoyl-CoA (C16) was found to be a substrate exclusively for the long-chain reductase, with no detectable conversion by the short-chain reductase enzyme. This contrasts sharply with medium-chain substrates (C8, C10) which were reduced by both enzymes [1].

Enzyme Specificity Fatty Acid Elongation Chain-Length Selectivity

Comparative Affinity of Bovine Liver Crotonase for trans-2-Hexadecenoyl-CoA vs. Short-Chain Product Inhibition

The affinity of bovine liver enoyl-CoA hydratase (crotonase) for trans-2-hexadecenoyl-CoA is substantially higher than the inhibitory affinity of its short-chain analog counterpart. The enzyme's Km for the long-chain substrate is 9 μM, while the Ki for the long-chain product, L-3-hydroxyhexadecanoyl-CoA, is 0.35 μM. This contrasts sharply with the weak inhibition from the short-chain product, L-3-hydroxybutyryl-CoA (Ki = 37 μM) [1].

Enoyl-CoA Hydratase Crotonase Substrate Affinity Product Inhibition

Mycobacterium smegmatis Enoyl-CoA Reductase Exhibits Strict Long-Chain Specificity for trans-2-Hexadecenoyl-CoA

The NADPH-dependent enoyl-CoA reductase from Mycobacterium smegmatis, a key enzyme in the malonyl-CoA-dependent fatty acid elongation system, is almost completely inert toward short-chain enoyl-CoAs. It exhibits robust activity only on long-chain substrates, specifically catalyzing the reduction of 2-trans-hexadecenoyl-CoA (Km = 100 μM) and -eicosenoyl-CoA (Km = 83 μM) [1].

Enoyl-CoA Reductase Mycobacterium Substrate Specificity Fatty Acid Elongation

Mycobacterium smegmatis Enoyl-CoA Hydratase II Displays a Different Km Profile Than Hydratase I

M. smegmatis expresses two forms of enoyl-CoA hydratase with divergent substrate preferences. Hydratase I shows a progressive decrease in Vmax with increasing carbon-chain length (from 2,488 units/mg for crotonyl-CoA to 154 units/mg for hexadecenoyl-CoA), despite similar Km values (82-105 μM). In contrast, Hydratase II is more active with long-chain substrates like decenoyl-CoA and hexadecenoyl-CoA than with short-chain crotonyl-CoA [1].

Enoyl-CoA Hydratase Isoenzyme Specificity Substrate Affinity Mycobacterium

Recommended Research and Industrial Applications for (7Z)-Hexadecenoyl-CoA


Selective Assay for Long-Chain Enoyl-CoA Reductase Activity

As demonstrated by Nagi et al. [1], trans-2-hexadecenoyl-CoA is the exclusive substrate for the long-chain-specific enoyl-CoA reductase in rat liver microsomes. Researchers can use this compound to specifically measure the activity of this enzyme in complex biological matrices without interference from the short-chain reductase, which does not utilize this substrate. This is essential for studies on microsomal fatty acid chain elongation and its regulation.

Diagnostic Substrate for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency

In the context of clinical diagnostics and newborn screening for fatty acid oxidation disorders, the production of 2-hexadecenoyl-CoA from palmitoyl-CoA is a key marker for VLCAD activity. The diagnostic method developed by Tajima et al. [2] uses this specific conversion to identify VLCAD deficiency, underscoring the compound's role as a critical intermediate in validated enzymatic assays for inherited metabolic diseases.

Investigating Fatty Acid β-Oxidation Intermediate Inhibition

The potent product inhibition of enoyl-CoA hydratase by L-3-hydroxyhexadecenoyl-CoA (Ki = 0.35 μM), as characterized by He et al. [3], is a phenomenon that can only be studied using long-chain substrates like trans-2-hexadecenoyl-CoA. This application is vital for researchers investigating the regulation of mitochondrial β-oxidation flux under conditions where long-chain acyl-CoA intermediates may accumulate.

Probing the cis-Δ3-trans-Δ2-Enoyl-CoA Isomerase Step in Unsaturated Fatty Acid Oxidation

(7Z)-Hexadecenoyl-CoA serves as the direct metabolic precursor to (2E,7Z)-hexadec-2,7-dienoyl-CoA via the action of acyl-CoA dehydrogenase [4]. This positions it as the essential substrate for studying the subsequent, obligatory cis-Δ3-trans-Δ2-enoyl-CoA isomerase step required for the complete β-oxidation of naturally occurring cis-unsaturated fatty acids like palmitoleic acid. This pathway is bypassed when using saturated analogs.

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